Wild-Type HER2 Biochemical Potency Comparison: Her2-IN-18 vs. Lapatinib, Neratinib, Tucatinib
In cell-free biochemical kinase assays, Her2-IN-18 demonstrates inhibitory activity against wild-type HER2 with an IC50 below 200 nM [1]. This places its potency in a moderate range relative to established clinical inhibitors: lapatinib exhibits an IC50 of 109 nM [2], while neratinib and tucatinib display significantly higher potency with IC50 values of 5.6 nM and 6.9 nM, respectively [3]. Although Her2-IN-18 is less potent in this specific wild-type biochemical assay, its distinct value lies in its balanced activity profile across both wild-type and YVMA mutant HER2 (see Evidence Item 2). Researchers requiring a tool compound that provides a defined biochemical window rather than maximal wild-type potency may find Her2-IN-18 suitable for mechanistic or comparative studies where ultra-potent inhibition is not required.
| Evidence Dimension | HER2 Wild-Type (HER2-WT) Biochemical IC50 |
|---|---|
| Target Compound Data | <200 nM |
| Comparator Or Baseline | Lapatinib: 109 nM; Neratinib: 5.6 nM; Tucatinib: 6.9 nM |
| Quantified Difference | Her2-IN-18 is less potent than neratinib/tucatinib (IC50 difference > 190 nM) but comparable to lapatinib (within ~100 nM range) |
| Conditions | Cell-free biochemical kinase inhibition assay; exact assay conditions for Her2-IN-18 not disclosed in public sources |
Why This Matters
This quantitative context helps researchers place Her2-IN-18's wild-type activity within the known potency range of clinically validated HER2 inhibitors, informing experimental design and comparator selection.
- [1] TargetMol. HER2-IN-18 Product Page - Biological Activity. Catalog No. T209539. View Source
- [2] Sale, M. E. et al. Mechanistic Modeling of Central Nervous System Pharmacokinetics and Target Engagement of HER2 Tyrosine Kinase Inhibitors to Inform Treatment of Breast Cancer Brain Metastases. Clinical Cancer Research, 2022. View Source
- [3] Sale, M. E. et al. Mechanistic Modeling of Central Nervous System Pharmacokinetics and Target Engagement of HER2 Tyrosine Kinase Inhibitors to Inform Treatment of Breast Cancer Brain Metastases. Clinical Cancer Research, 2022. (Supplementary Data). View Source
